Dimethoxytolyl Propylresorcinol
Description
Properties
IUPAC Name |
4-[3-(2,4-dimethoxy-3-methylphenyl)propyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-12-17(21-2)10-8-14(18(12)22-3)6-4-5-13-7-9-15(19)11-16(13)20/h7-11,19-20H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCCFHXBGWEJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CCCC2=C(C=C(C=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021215 | |
| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869743-37-3 | |
| Record name | Dimethoxytolyl propylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869743373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-(2,4-Dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOXYTOLYL PROPYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD5GIH1UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxytolyl propylresorcinol involves the reaction of resorcinol with 2,4-dimethoxy-3-methylbenzyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in cosmetic and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dimethoxytolyl propylresorcinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the quinones back to the original phenolic compound.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for halogenation.
Major Products
The major products formed from these reactions include various quinones, nitro compounds, and halogenated derivatives, which have distinct chemical and biological properties .
Scientific Research Applications
Cosmetic Industry
- Antioxidant Properties : UP302 serves as a potent antioxidant in cosmetic formulations, protecting the skin from oxidative stress caused by free radicals. This property helps mitigate premature aging and skin damage .
- Skin Conditioning : It improves skin texture and hydration, promoting a smoother and more youthful appearance. By enhancing the skin's moisture retention capabilities, it contributes to overall skin health .
- Tyrosinase Inhibition : UP302 exhibits strong inhibition of tyrosinase, an enzyme involved in melanin production. This makes it valuable in skin-whitening products and treatments for hyperpigmentation .
Pharmaceutical Research
- Anti-cancer Activity : Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that UP302 can inhibit the growth of leukemia cells both in vitro and in vivo, demonstrating pro-apoptotic effects on specific cancer cell lines (MV411 and K562) through mechanisms involving apoptosis and autophagy .
- Mechanisms of Action :
Cosmetic Efficacy Study
A study using a reconstructed skin model (MelanoDerm™) demonstrated that topical application of 0.1% UP302 resulted in significant skin lightening and decreased melanin production, confirming its effectiveness as a cosmetic ingredient aimed at reducing pigmentation disorders .
Anti-Leukemia Research
In a preclinical study involving MV411 tumor grafts in mice, UP302 treatment significantly reduced tumor volume without notable toxicity. Blood biochemical indicators remained within normal ranges post-treatment, suggesting the compound's safety profile alongside its therapeutic efficacy .
Mechanism of Action
The mechanism of action of dimethoxytolyl propylresorcinol involves its ability to inhibit tyrosinase activity, thereby reducing melanin production and promoting skin whitening . In cancer cells, it induces apoptosis and mitophagy through the PI3K/AKT pathway, leading to cell death and inhibition of tumor growth .
Comparison with Similar Compounds
Structural and Functional Analogues
DMPR belongs to the resorcinol derivative family, sharing core features with other tyrosinase inhibitors. Below is a comparative analysis:
Key Differentiators
- Mechanistic Uniqueness: Unlike Phenylethyl Resorcinol and 4-Butylresorcinol, which directly inhibit tyrosinase, DMPR promotes tyrosinase degradation via ERAD/lysosomal pathways .
- Dual Applications: DMPR is the only resorcinol derivative with both cosmetic and antitumor applications. In leukemia models, it reduces tumor volume by 50% (in vivo) and induces autophagy via LC3-II upregulation .
- Safety: DMPR’s non-comedogenic profile and absence of systemic toxicity (tested in mice at 50 µM) contrast sharply with hydroquinone and higher-comedogenicity analogs .
Research Findings and Clinical Relevance
Antitumor Activity
- In Vitro : DMPR inhibits proliferation in MV411 and K562 leukemia cells (IC₅₀: 30–90 µM) via ROS-mediated MMP depolarization and PI3K/AKT pathway modulation .
- In Vivo: Subcutaneous xenograft models show 50% tumor volume reduction without weight loss or organ damage .
- Synergy : Combining DMPR with autophagy inhibitors (e.g., chloroquine) enhances apoptosis, suggesting a chemotherapeutic strategy .
Cosmetic Efficacy
- Brightening: Clinique’s CL302 Complex (containing DMPR) outperforms 4% hydroquinone in reducing hyperpigmentation .
- Stability : DMPR’s synthetic structure ensures stability in formulations like serums and creams, unlike plant extracts prone to degradation .
Biological Activity
Dimethoxytolyl propylresorcinol, also known as UP302, is a naturally derived compound extracted from Dianella ensifolia. It has garnered attention for its diverse biological activities, particularly in the fields of dermatology and oncology. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications.
This compound exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Properties : UP302 has demonstrated strong antioxidant effects, inhibiting free radicals and lipid oxidation caused by ultraviolet (UV) exposure. This property is crucial for skin protection and anti-aging formulations .
- Tyrosinase Inhibition : The compound inhibits tyrosinase, an enzyme responsible for melanin production in the skin. This makes it effective in treating hyperpigmentation and uneven skin tone, often utilized in cosmetic formulations .
- Pro-apoptotic Effects : UP302 has shown significant pro-apoptotic activity in various leukemia cell lines, particularly MV411 and K562. It induces apoptosis through the mitochondrial pathway, evidenced by increased levels of active Caspase 3 and other apoptotic markers .
- Mitophagy Induction : The compound promotes mitophagy in leukemia cells, a process that removes damaged mitochondria to maintain cellular health. This was confirmed through transmission electron microscopy and western blot analysis .
Biological Activity in Cancer Research
Recent studies have highlighted the potential of this compound as an anti-cancer agent:
- In Vitro Studies : Research indicates that UP302 inhibits the growth of leukemia cells both in vitro and in vivo. Flow cytometry analyses confirmed its ability to induce apoptosis and alter mitochondrial membrane potential (MMP) in treated cells .
- Cell Cycle Arrest : UP302 causes cell cycle arrest in leukemia cells, further contributing to its anti-cancer properties. The compound's effects on ROS levels were also investigated, showing that it can increase oxidative stress within tumor cells, leading to cell death .
- Combination Therapies : The use of autophagy inhibitors such as chloroquine alongside UP302 has been suggested to enhance its pro-apoptotic effects, indicating a potential strategy for combination therapies in leukemia treatment .
Comparative Biological Activity
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
A notable study published in January 2024 explored the anti-leukemia properties of this compound. The findings revealed:
- Cell Lines Used : MV411 and K562 leukemia cell lines were utilized to assess the compound's effects.
- Experimental Design : Cells were treated with varying concentrations of UP302 (40-120 μM) over 24 to 48 hours. Apoptosis was assessed using flow cytometry and western blotting techniques.
- Key Results :
- Significant induction of apoptosis was observed.
- Increased levels of reactive oxygen species (ROS) were noted post-treatment.
- Mitochondrial damage was evident, correlating with decreased MMP.
These results underscore the potential of this compound as a promising candidate for therapeutic interventions in leukemia .
Q & A
Q. What strategies enhance data integrity and security in computational or experimental studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
